6-deoxy-D-mannono-1,4-lactone
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Overview
Description
6-Deoxy-D-mannono-1,4-lactone is a carbohydrate-based lactone derived from mannose. It is a white solid compound with the molecular formula C6H10O5 and a molecular weight of 162.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Deoxy-D-mannono-1,4-lactone can be synthesized from mannose through a series of chemical reactions. One common method involves the selective oxidation of mannose to form the lactone. This process typically employs reagents such as bromine or chromium (VI) compounds . Another approach involves the dehydrogenation of mannose using transition metal catalysts in the presence of a hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale oxidation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or gold on carbon (Au/C), has been explored to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-D-mannono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and chromium (VI) compounds.
Substitution: Reactions involving nucleophilic substitution can be carried out using reagents such as ethyl isocyanoacetate.
Major Products: The major products formed from these reactions include various derivatives of the lactone, such as 2,6-dibromo-2,6-dideoxy-D-alditol derivatives and ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate .
Scientific Research Applications
6-Deoxy-D-mannono-1,4-lactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-deoxy-D-mannono-1,4-lactone involves its interaction with specific enzymes and metabolic pathways. For instance, it inhibits β-galactosidase by binding to the enzyme’s active site, thereby preventing the hydrolysis of β-galactosides . This inhibition is attributed to the furanose form of the sugar, which enhances its binding affinity and efficacy .
Comparison with Similar Compounds
- D-Mannono-1,4-lactone
- L-Gulono-1,4-lactone
- D-Glucono-1,5-lactone
- L-Galactono-1,4-lactone
Comparison: 6-Deoxy-D-mannono-1,4-lactone is unique due to the absence of a hydroxyl group at the 6-position, which distinguishes it from other similar lactones. This structural difference imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
106293-98-5 |
---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(3S,4R,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-one |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3/t2-,3-,4+,5-/m1/s1 |
InChI Key |
VASLEPDZAKCNJX-SQOUGZDYSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O |
Canonical SMILES |
CC(C1C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
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